molecular formula C14H12N2O B3114407 1-Ethyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile CAS No. 201217-35-8

1-Ethyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B3114407
CAS No.: 201217-35-8
M. Wt: 224.26 g/mol
InChI Key: FUFKFSVXLFTGSP-UHFFFAOYSA-N
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Description

1-Ethyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a pyridine ring with an ethyl group at the first position, a phenyl group at the fourth position, a carbonitrile group at the third position, and an oxo group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile can be synthesized through several methods. One common approach involves the condensation of ethyl cyanoacetate with aniline derivatives in the presence of a base such as potassium hydroxide. The reaction typically proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product .

Another method involves the reaction of ethyl acetoacetate with cyanoacetanilide in ethanol, catalyzed by potassium hydroxide. This method also leads to the formation of the dihydropyridine ring system .

Industrial Production Methods

Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The choice of solvents, catalysts, and reaction conditions is optimized to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted dihydropyridine and pyridine derivatives, which can have different functional groups attached to the phenyl ring or modifications to the oxo and carbonitrile groups .

Scientific Research Applications

1-Ethyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the first position and the phenyl group at the fourth position contributes to its stability and reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

1-ethyl-2-oxo-4-phenylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-2-16-9-8-12(13(10-15)14(16)17)11-6-4-3-5-7-11/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUFKFSVXLFTGSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=C(C1=O)C#N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>33.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821113
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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